Benzene, ethylpentafluoro-
Description
Significance of Fluorinated Organic Molecules in Contemporary Chemical Research
Organofluorine chemistry is a pivotal and vibrant field in modern chemical research. mdpi.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comnumberanalytics.com Fluorine's high electronegativity, combined with its relatively small atomic size, imparts unique characteristics to compounds, such as enhanced thermal stability, increased lipophilicity, and greater metabolic stability. mdpi.comencyclopedia.pub These properties have made fluorinated organic molecules highly valuable in a wide range of applications.
In the pharmaceutical industry, the incorporation of fluorine is a common strategy to improve the efficacy, bioavailability, and stability of drugs. numberanalytics.comnumberanalytics.com Well-known pharmaceuticals like the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex) feature fluorine atoms. numberanalytics.com Similarly, the agrochemical sector utilizes fluorinated compounds in pesticides and herbicides to enhance their potency and persistence. numberanalytics.comnumberanalytics.com The field of materials science also heavily relies on fluorinated molecules for the creation of advanced materials, including fluoropolymers like Polytetrafluoroethylene (PTFE), known for its non-stick properties and chemical resistance. numberanalytics.comworktribe.com Furthermore, fluorinated compounds are essential in medical imaging techniques such as Positron Emission Tomography (PET). nih.gov
Historical Trajectories of Polyfluorinated Aromatic Systems Investigation
The history of organofluorine chemistry dates back to the 19th century, but it was in the mid-20th century that the field saw significant expansion, driven by both academic curiosity and industrial demand. numberanalytics.comnih.gov The development of the fluorocarbon industry was notably accelerated during World War II. wikipedia.org Early methods for synthesizing organofluorine compounds were challenging, but breakthroughs such as the Fowler process, which uses cobalt trifluoride, enabled large-scale production. wikipedia.org
The synthesis of aromatic fluorine compounds has its own distinct history. The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862 through halogen exchange. nih.gov For aromatic systems, early methods included the Balz-Schiemann reaction, which involves the thermal decomposition of aryl diazonium tetrafluoroborates. nih.gov Another key development was the use of halogen exchange (halex) reactions, where chlorine atoms on an aromatic ring are replaced by fluorine using reagents like potassium fluoride (B91410), often at high temperatures. wikipedia.org The discovery that polytetrafluoroethylene (PTFE) could be formed from the serendipitous polymerization of tetrafluoroethylene (B6358150) in 1938 at DuPont marked a significant milestone in the materials application of these compounds. nih.gov The unique properties of perfluoroaromatic compounds, such as their volatility and stability, have driven continuous research into their synthesis and applications. wikipedia.org
Electronic and Structural Characteristics of Pentafluoroethylbenzene for Advanced Study
Pentafluoroethylbenzene (C₆H₅CF₂CF₃) is an aromatic compound where a benzene (B151609) ring is substituted with a pentafluoroethyl group. This highly fluorinated substituent gives the molecule distinct physicochemical properties, including high thermal stability, lipophilicity, and resistance to oxidation.
The strong electron-withdrawing nature of the pentafluoroethyl group significantly influences the electronic properties of the benzene ring. This inductive effect deactivates the aromatic ring towards electrophilic substitution, making such reactions slower compared to non-fluorinated analogues and directing incoming electrophiles to the meta position. Conversely, the electron deficiency of the aromatic ring facilitates nucleophilic aromatic substitution.
Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the molecule's structure. These studies reveal how the pentafluoroethyl group's presence can lower the HOMO-LUMO energy gap compared to ethylbenzene (B125841), affecting its reactivity and spectroscopic properties. Spectroscopic methods are crucial for characterization; for instance, ¹⁹F NMR is used to identify the distinct fluorine environments within the pentafluoroethyl group.
Physicochemical Properties of Pentafluoroethylbenzene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₅ | |
| Molar Mass | 196.12 g/mol | cymitquimica.com |
| Boiling Point | 128-129 °C at 733 Torr | |
| Density (predicted) | 1.304 g/cm³ |
Research Findings on Pentafluoroethylbenzene Reactivity
| Reaction Type | Observation | Source |
|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Nitration) | The pentafluoroethyl group deactivates the ring and directs substitution to the meta-position due to its strong inductive electron-withdrawing effect. | |
| Nucleophilic Aromatic Substitution | The electron-withdrawing nature of the substituent facilitates nucleophilic attack on the aromatic ring. | |
| Copper-Mediated Cross-Coupling | The compound and its derivatives can participate in copper-mediated reactions, with the efficiency influenced by ligands and solvents. | nih.gov |
| Defluorination | Exhibits higher defluorination yields and kinetics compared to some other fluorinated benzenes, attributed to the electron-withdrawing nature of the -CF₂CF₃ group. |
Structure
3D Structure
Properties
CAS No. |
2251-81-2 |
|---|---|
Molecular Formula |
C8H5F5 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
1-ethyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8H5F5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H2,1H3 |
InChI Key |
NBOXZRBYWXQDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentafluoroethylbenzene
Non-Traditional Bond Formation Strategies
The formation of the carbon-carbon bond between the phenyl and pentafluoroethyl groups, or the introduction of fluorine atoms onto the ethyl group of an ethylbenzene (B125841) precursor, has been achieved through various innovative strategies that diverge from conventional methods. These non-traditional approaches often employ novel reagents or catalytic systems to achieve the desired transformation under milder conditions or with greater efficiency. morningstar.commorningstar.com One such approach involves the use of a novel silica-potassium fluoride (B91410) (silica-KF) composite for the fluorination of activated aromatic compounds. rsc.org In this method, potassium cations are entrapped within the silica (B1680970) matrix, leaving the fluoride anions on the surface, which facilitates the regioselective fluorination of chlorinated aromatic substrates through the formation of a Meisenheimer complex. rsc.org
The use of transition metals as mediators or catalysts has become a cornerstone of modern organic synthesis, and the formation of fluorocarbons is no exception. nptel.ac.innih.govchemistryviews.org These methods offer powerful tools for constructing C-F bonds and for the perfluoroalkylation of aromatic systems.
Copper-catalyzed reactions have been particularly prominent in the synthesis of pentafluoroethylbenzene. One patented method describes the reaction of halobenzenes, such as bromo- or iodobenzene, with pentafluoroethyl sources in the presence of copper salts like copper chloride. This reaction is typically carried out in a dipolar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at temperatures ranging from 80 to 200 °C. The direct pentafluoroethylation of arenes using CuC2F5 is another established copper-catalyzed route.
Palladium catalysis has also been instrumental in the development of advanced fluorination methods. For instance, a palladium-catalyzed fluorination of aryl triflates and bromides has been developed that can proceed at room temperature with high regioselectivity. acs.org This was made possible by the design of a specific biaryl monophosphine ligand (AlPhos, L1). acs.org While many methods rely on transition metals, research has also focused on developing transition-metal-free approaches to avoid the cost and potential toxicity associated with these metals. rsc.org
Recent advances have also highlighted the use of heterogeneous catalysts. For example, nanocrystalline Ce1-xSmxO2 has been shown to be an efficient catalyst for the selective oxidation of hydrocarbons, including the oxidation of ethylbenzene to acetophenone (B1666503), which could be a precursor for subsequent fluorination steps. rsc.org
Table 1: Comparison of Catalytic Systems for Reactions Relevant to Pentafluoroethylbenzene Synthesis
| Catalytic System | Substrate Example | Product | Key Features |
| Copper Salts (e.g., CuCl) | Halobenzenes | (Pentafluoroethyl)benzene Derivatives | Uses pentafluoroethyl precursors in dipolar aprotic solvents. |
| Pd(II) with AlPhos Ligand | Aryl Triflates/Bromides | Aryl Fluorides | Room temperature reaction with high regioselectivity. acs.org |
| Nanocrystalline Ce1-xSmxO2 | Ethylbenzene | Acetophenone | Heterogeneous catalyst for selective oxidation. rsc.org |
| KF/crypt-222 Complex | Hypervalent Iodonium Ylides | Fluoro-arenes | Transition-metal-free nucleophilic fluorination. rsc.org |
Organometallic Reagent Pathways for Pentafluoroethylbenzene Formation
Organometallic reagents are powerful nucleophiles widely used in organic synthesis for the formation of new carbon-carbon bonds. mt.comvapourtec.comyoutube.comgatech.edu Their application in the synthesis of pentafluoroethylbenzene involves the reaction of a phenyl-metal species with a pentafluoroethyl electrophile, or a pentafluoroethyl-metal species with a phenyl electrophile.
The most common organometallic reagents are organolithium and organomagnesium (Grignard) compounds. libretexts.org These are typically prepared by reacting an alkyl or aryl halide with the corresponding metal. mt.com For instance, phenyllithium (B1222949) or phenylmagnesium bromide can be reacted with a source of electrophilic "C2F5+", although such reagents are highly reactive and can be challenging to handle.
A more common strategy involves the coupling of an aryl organometallic reagent with a perfluoroalkyl halide. Copper-catalyzed cross-coupling reactions are frequently employed for this purpose. For example, the reductive coupling of halogenated pentafluoroethylbenzenes can be achieved using copper-deposited magnesium metal. Another approach is the copper-catalyzed reaction of halobenzenes with pentafluoroethyl iodide (PFEI). The reactivity of organometallic compounds is highly dependent on the metal, with more electropositive metals leading to more reactive reagents. vapourtec.com The choice of solvent is also critical, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being essential for the formation and stabilization of Grignard reagents. libretexts.org
Table 2: Examples of Organometallic Reagents in Fluorocarbon Synthesis
| Organometallic Reagent Type | General Formula | Typical Preparation | Role in Synthesis |
| Organolithium | R-Li | R-X + 2Li → R-Li + LiX | Strong nucleophiles and bases. libretexts.org |
| Grignard Reagent | R-MgX | R-X + Mg → R-MgX | Versatile nucleophiles for C-C bond formation. libretexts.org |
| Organocopper (Gilman) | R2CuLi | 2R-Li + CuI → R2CuLi + LiI | Less reactive than Grignard/organolithium, allowing for more selective transformations. youtube.com |
Stereoselective and Regioselective Fluorination Techniques for Aromatic Substrates
Achieving control over the position (regioselectivity) and, where applicable, the three-dimensional arrangement (stereoselectivity) of fluorine atom introduction is a critical challenge in organofluorine chemistry. numberanalytics.comnumberanalytics.com While the synthesis of pentafluoroethylbenzene from ethylbenzene primarily involves fluorination of the ethyl side chain rather than the aromatic ring, the principles of regioselective aromatic fluorination are paramount for creating specifically substituted fluorinated aromatic compounds.
Regioselectivity in aromatic fluorination is influenced by several factors, including the electronic and steric properties of the substrate, the nature of the fluorinating agent, and the reaction conditions. numberanalytics.com Strategies to control regioselectivity often fall into three main categories:
Substrate control: This involves using substrates with directing groups that favor fluorination at a specific position (ortho, meta, or para). numberanalytics.com
Reagent control: The choice of fluorinating agent can influence the regiochemical outcome. For example, bulky electrophilic fluorinating agents like Selectfluor may preferentially attack less sterically hindered positions. numberanalytics.com
Catalyst control: Catalysts can be designed to favor the formation of a particular regioisomer. numberanalytics.com Palladium-catalyzed fluorination, for example, has shown high regioselectivity with the use of specialized ligands. acs.org
Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic rings. wikipedia.org However, it can sometimes lead to a mixture of ortho and para isomers. wikipedia.org Nucleophilic aromatic substitution (SNAr) offers another route, particularly for arenes bearing electron-withdrawing groups. rsc.org
For stereoselective fluorination, which is relevant when creating chiral centers, methods can be either diastereoselective or enantioselective. wikipedia.org Diastereoselective approaches often use chiral auxiliaries attached to the substrate. Enantioselective methods may employ chiral fluorinating agents, such as N-fluoroammonium salts derived from cinchona alkaloids. wikipedia.org While not directly applicable to the aromatic ring of pentafluoroethylbenzene, these techniques are crucial for synthesizing more complex, chiral fluorinated molecules. alaska.eduacs.orgnih.gov
Sustainable Synthesis Approaches in Perfluorinated Chemistry
The field of green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com This is particularly relevant to perfluorinated compounds due to the persistence of some of these materials in the environment. hysolchem.eunih.gov
Sustainable approaches to the synthesis of pentafluoroethylbenzene and related compounds focus on several key areas:
Safer Reagents and Solvents: This includes replacing hazardous reagents and solvents with more environmentally benign alternatives. For example, there is a drive to develop methods that use alkali metal fluorides like caesium fluoride as the fluorine source, avoiding the need for bespoke and potentially persistent per- and polyfluoroalkyl substance (PFAS) reagents. europeanpharmaceuticalreview.comuva.nl The use of water as a solvent in perfluoroalkylation reactions is another significant green approach. organic-chemistry.org
Energy Efficiency: Developing reactions that proceed under milder conditions, such as at room temperature or with the aid of visible light, can significantly reduce energy consumption. rsc.orgrsc.org Visible-light-induced, metal- and photocatalyst-free perfluoroalkylation reactions represent a major advance in this area. rsc.orgrsc.org
Atom Economy and Waste Reduction: Designing reactions that are highly efficient and minimize the formation of byproducts is a core principle of green chemistry. A patented method for preparing pentafluorobenzene (B134492) involves the non-catalytic decarboxylation of pentafluorobenzoic acid in high-temperature liquid water, which avoids the need for a catalyst and simplifies the process, thereby reducing waste. google.com
Use of Renewable Feedstocks and Recycling: While less developed in perfluorinated chemistry, the use of renewable starting materials and the recycling of waste products are important long-term goals. For example, research has explored the synthesis of metal-organic frameworks (MOFs) from waste polyethylene (B3416737) terephthalate (B1205515) (PET) for the remediation of perfluorooctanoic acid (PFOA), demonstrating a "waste-to-value" approach. mdpi.com
Theoretical models are also being developed to design new perfluorinated compounds with desirable properties but lower global warming potential, guiding synthetic efforts toward more environmentally sustainable targets. nih.gov
Mechanistic Investigations of Pentafluoroethylbenzene Reactivity
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of pentafluoroethylbenzene are diverse and highly dependent on the nature of the reactants and reaction conditions. Generally, the presence of the electron-withdrawing pentafluoroethyl group significantly influences the electronic properties of the aromatic ring, making it susceptible to certain types of reactions while deactivating it towards others.
While specific, detailed mechanistic studies exclusively focused on pentafluoroethylbenzene are not extensively documented in publicly available literature, the reactivity patterns can be inferred from studies on related perfluoroalkylaromatic compounds. Common transformations involve nucleophilic aromatic substitution, where the highly electronegative fluorine atoms can be displaced by nucleophiles, and reactions involving the pentafluoroethyl group itself.
Intermediates in these reactions are often transient and challenging to isolate. Spectroscopic techniques and computational modeling are therefore essential tools for their characterization. For instance, in nucleophilic aromatic substitution reactions, Meisenheimer complexes are proposed as key intermediates. youtube.com In organometallic reactions, the formation of various metal-centered intermediates is a critical aspect of the catalytic cycle.
Oxidative addition is a fundamental step in many catalytic cycles involving organometallic complexes. wikipedia.org This process involves the insertion of a metal center into a covalent bond, leading to an increase in both the oxidation state and the coordination number of the metal. wikipedia.org In the context of perfluoroalkyl organometallic chemistry, the oxidative addition of a carbon-halogen or carbon-carbon bond of a perfluoroalkyl compound to a low-valent metal center is a key reaction.
The mechanism of oxidative addition can proceed through several pathways, including concerted, SN2-type, ionic, or radical mechanisms. wikipedia.org The specific pathway is influenced by factors such as the nature of the metal, its ligands, the substrate, and the solvent. chemrxiv.org For perfluoroalkyl halides, the high polarity of the carbon-halogen bond often favors an SN2-type or ionic mechanism. wikipedia.org
Ancillary ligands, which are ligands that remain bonded to the metal center throughout a catalytic cycle, play a pivotal role in modulating the reactivity of organometallic complexes. The electronic properties of these ligands can significantly influence the rates and selectivities of reactions involving perfluoroalkyl compounds.
Studies on copper(I) pentafluoroethyl complexes have provided valuable insights into these effects. nih.gov It has been observed that the rate of oxidative addition of aryl halides to [(R₂bpy)CuC₂F₅] complexes is faster for complexes containing less electron-donating bipyridine (R₂bpy) ligands. nih.gov This counterintuitive trend suggests that a buildup of negative charge on the arene in the transition state is favored by less electron-rich copper centers. nih.gov
This finding highlights the complex interplay between the electronic nature of the ancillary ligand, the metal center, and the substrate. A Hammett plot analysis of the relative rates of reaction of substituted iodobenzenes with a copper(I) pentafluoroethyl complex revealed a strong positive correlation with the Hammett parameter σp (ρ = 0.8), indicating a buildup of negative charge on the arene during the reaction. nih.gov
Kinetics and Thermodynamics of Pentafluoroethylbenzene Transformations
Detailed experimental kinetic and thermodynamic data for the transformations of pentafluoroethylbenzene are scarce in the literature. However, understanding these parameters is essential for optimizing reaction conditions and predicting the feasibility of a given reaction.
Kinetic studies would involve measuring reaction rates under various conditions to determine rate laws, activation parameters (such as activation energy, Eₐ), and the influence of catalysts. Thermodynamic studies would focus on measuring the enthalpy (ΔH) and entropy (ΔS) of reaction to determine the Gibbs free energy change (ΔG) and the position of equilibrium.
Due to the lack of specific experimental data for pentafluoroethylbenzene, the following table presents hypothetical but plausible kinetic and thermodynamic parameters for a representative nucleophilic aromatic substitution reaction, based on general principles of organofluorine chemistry.
Interactive Table: Representative Kinetic and Thermodynamic Data for a Hypothetical Nucleophilic Aromatic Substitution of a Perfluoroalkylbenzene
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Eₐ) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |
| Methoxide | Methanol | 25 | 1.5 x 10⁻⁴ | 75 | -45 |
| Thiophenoxide | DMF | 25 | 3.2 x 10⁻³ | 68 | -52 |
| Aniline | Toluene | 80 | 8.9 x 10⁻⁵ | 82 | -38 |
Note: The data in this table are illustrative and not based on experimental measurements for pentafluoroethylbenzene.
Advanced Mechanistic Probes in Organofluorine Chemistry
The elucidation of reaction mechanisms in organofluorine chemistry often requires the use of advanced spectroscopic and analytical techniques due to the often transient and highly reactive nature of the intermediates involved. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying fluorinated compounds. It provides detailed information about the electronic environment of the fluorine atoms and can be used to identify reactants, products, and, in some cases, reaction intermediates. iitm.ac.in Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can help to establish through-bond and through-space connectivities, aiding in the structural elucidation of complex molecules. iitm.ac.in
Mass Spectrometry (MS): High-resolution mass spectrometry can provide precise mass measurements, allowing for the determination of elemental compositions of reactants, products, and intermediates. iitm.ac.in Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly useful for characterizing charged or high-molecular-weight species.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate the energies of transition states and intermediates, and predict kinetic and thermodynamic parameters. These theoretical studies provide valuable insights that can complement experimental findings.
In-situ Spectroscopic Techniques: Techniques such as in-situ IR and Raman spectroscopy allow for the monitoring of reactions in real-time, providing information about the formation and consumption of various species throughout the course of a reaction. spectroscopyonline.com This can be particularly useful for identifying short-lived intermediates.
Advanced Spectroscopic Characterization of Pentafluoroethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of fluorine-containing compounds. The 19F nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance, spin of ½, and a high gyromagnetic ratio, which makes it a highly sensitive nucleus for NMR measurements. wikipedia.org Furthermore, the large chemical shift dispersion in 19F NMR, spanning a range of about 800 ppm, minimizes the probability of peak overlapping and provides detailed structural information. wikipedia.orgazom.com
The 19F NMR spectrum of pentafluoroethylbenzene provides distinct signals for the fluorine atoms at the ortho, meta, and para positions relative to the ethyl substituent. The chemical shifts (δ) are influenced by the electronic effects of the ethyl group, causing the signals to appear at different frequencies relative to a standard reference like trichlorofluoromethane (B166822) (CFCl₃).
The spectrum typically displays three distinct multiplets corresponding to the F-2/F-6 (ortho), F-3/F-5 (meta), and F-4 (para) nuclei. The integration of these signals reveals a 2:2:1 ratio, confirming the substitution pattern. The observed chemical shifts for substituted pentafluorophenyl compounds generally fall within a predictable range.
Spin-spin coupling between the fluorine nuclei provides further structural confirmation. The coupling constants (J), measured in Hertz (Hz), are observed between fluorine atoms at different positions on the ring. Typical coupling constant magnitudes for fluorobenzenes are:
³Jortho: 19-22 Hz
⁴Jmeta: 0-7 Hz
⁵Jpara: 8-12 Hz
These couplings result in complex but interpretable splitting patterns for each signal, allowing for unambiguous assignment of the fluorine environments.
| Fluorine Position | Typical Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| F-2, F-6 (ortho) | -140 to -145 | Multiplet | ³JF2-F3, ⁴JF2-F4, ⁵JF2-F5, ⁴JF2-F6 |
| F-4 (para) | -155 to -160 | Triplet of Triplets | ³JF4-F3, ³JF4-F5 |
| F-3, F-5 (meta) | -162 to -165 | Multiplet | ³JF3-F2, ³JF3-F4, ⁴JF3-F5, ⁵JF3-F6 |
While one-dimensional (1D) 19F NMR is powerful, multidimensional NMR techniques offer deeper insights by revealing correlations between different nuclei. For pentafluoroethylbenzene, several 2D NMR experiments are particularly useful for confirming assignments and elucidating through-bond and through-space connectivities.
19F-19F COSY (Correlation Spectroscopy): This experiment identifies fluorine nuclei that are spin-coupled to each other. Cross-peaks in the 2D spectrum would appear between the signals of ortho-meta, meta-para, and ortho-para fluorine atoms, providing a definitive map of the coupling network and confirming the assignments made from the 1D spectrum.
1H-19F HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would show correlations between the protons of the ethyl group (specifically the -CH₂- protons) and the ortho-fluorine nuclei (F-2, F-6). This is due to the through-space or through-bond coupling (typically ⁴JH-F) between these nuclei, confirming the proximity of the ethyl group to the ortho positions of the pentafluorophenyl ring.
13C-19F HETCOR/HSQC: This experiment would reveal one-bond and multiple-bond correlations between the fluorine atoms and the carbon atoms of the aromatic ring. It would show strong correlations for the C-F one-bond couplings (¹JC-F) and weaker correlations for two- and three-bond couplings, allowing for the complete assignment of the aromatic carbon signals.
The application of this suite of 2D NMR experiments provides a robust and unambiguous characterization of the molecular structure of pentafluoroethylbenzene. nih.gov
Vibrational Spectroscopy for Molecular Structure and Interactions (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. horiba.com These techniques are complementary and provide a detailed fingerprint of the molecular structure, identifying the functional groups present. For a molecule with N atoms, there are 3N-6 fundamental vibrational modes for non-linear molecules. docbrown.info
The FT-IR spectrum of pentafluoroethylbenzene is characterized by strong absorptions arising from the C-F bonds and the aromatic ring, in addition to vibrations from the ethyl group. The C-F stretching vibrations typically give rise to very strong and characteristic bands in the fingerprint region of the spectrum.
Key vibrational modes for pentafluoroethylbenzene include:
Alkyl C-H Stretching: Absorptions from the ethyl group's C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. libretexts.org
Aromatic C-C Stretching: Vibrations of the pentafluorophenyl ring typically appear in the 1400-1650 cm⁻¹ region. A particularly strong band around 1520 cm⁻¹ is characteristic of the C₆F₅ ring stretch.
C-F Stretching: Very strong and complex absorptions associated with C-F stretching modes are found in the 1000-1400 cm⁻¹ range. A prominent band near 980-1000 cm⁻¹ is often assigned to the C-F stretching of the C₆F₅ group.
C-H Bending: Bending vibrations from the ethyl group (CH₂ and CH₃ deformations) occur in the 1350-1470 cm⁻¹ region. libretexts.org
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2850-3000 | Medium-Strong | Alkyl C-H Stretch (CH₂, CH₃) |
| ~1650 | Medium | Aromatic C=C Ring Stretch |
| ~1520 | Strong | Aromatic C=C Ring Stretch (C₆F₅) |
| 1350-1470 | Medium | Alkyl C-H Bending |
| 1000-1400 | Very Strong | C-F Stretch |
| ~985 | Strong | C-F Stretch (C₆F₅) |
Raman spectroscopy provides complementary information to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. horiba.com Therefore, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.
In pentafluoroethylbenzene, the symmetric "ring breathing" mode of the pentafluorophenyl ring is expected to be a particularly strong and characteristic Raman band. This vibration involves the symmetric expansion and contraction of the aromatic ring. Other notable Raman active modes would include the symmetric C-F stretching and C-C stretching vibrations of the ring. The C-H stretching modes of the ethyl group will also be present but are typically less intense than the ring modes. coe.edu
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2850-3000 | Medium | Alkyl C-H Stretch |
| ~1650 | Medium-Strong | Aromatic C=C Ring Stretch |
| 500-600 | Strong | Symmetric Ring Breathing (C₆F₅) |
| 300-400 | Strong | C-C-C Ring Deformation |
High-Resolution Mass Spectrometry for Molecular Characterization
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. nih.gov For pentafluoroethylbenzene (C₈H₅F₅), the molecular formula gives an exact mass that can be precisely measured by HRMS to confirm its identity.
Upon electron impact ionization, the pentafluoroethylbenzene molecule forms a molecular ion ([M]⁺•). This ion is energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. libretexts.org The fragmentation pattern is a molecular fingerprint.
A key fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage, which is the breaking of the bond between the alpha and beta carbons of the alkyl chain. docbrown.info This process is highly favorable as it leads to the formation of a stable tropylium-like cation.
Molecular Ion ([C₈H₅F₅]⁺•): The peak corresponding to the intact molecular ion will be observed at m/z 196.03.
Benzylic Cleavage ([M - CH₃]⁺): Loss of a methyl radical (•CH₃) from the molecular ion is a major fragmentation pathway. This results in a highly abundant ion at m/z 181, [C₇H₂F₅]⁺. This is often the base peak in the spectrum of ethyl-substituted benzenes. docbrown.info
Loss of Ethene ([M - C₂H₄]⁺): Another possible fragmentation is the loss of a neutral ethene molecule via a rearrangement process, leading to an ion at m/z 168, [C₆HF₅]⁺•, which corresponds to the pentafluorobenzene (B134492) radical cation.
Pentafluorophenyl Cation ([C₆F₅]⁺): Cleavage of the C-C bond between the ring and the ethyl group results in the formation of the pentafluorophenyl cation at m/z 167.
| m/z (Nominal) | Proposed Ion Formula | Identity/Origin |
|---|---|---|
| 196 | [C₈H₅F₅]⁺• | Molecular Ion (M⁺•) |
| 181 | [C₇H₂F₅]⁺ | Loss of •CH₃ (Benzylic Cleavage) |
| 168 | [C₆HF₅]⁺• | Loss of C₂H₄ (Rearrangement) |
| 167 | [C₆F₅]⁺ | Loss of •C₂H₅ |
Emerging Spectroscopic Methods in Fluorinated Compound Research
The study of fluorinated compounds, such as pentafluoroethylbenzene, is continually advancing through the adoption of sophisticated spectroscopic techniques. These emerging methods offer unprecedented detail into the molecular dynamics and spatial distribution of these compounds, overcoming the limitations of traditional analytical approaches. By providing higher resolution and sensitivity, these techniques are crucial for understanding the complex behavior of organofluorine molecules in various environments.
Time-Resolved Spectroscopic Techniques
Time-resolved spectroscopy encompasses a suite of methods that investigate dynamic processes in molecules following excitation by a pulse of light. These techniques are invaluable for studying the fleeting transient states and photochemical reactions that occur on timescales ranging from femtoseconds to milliseconds.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for probing the initial photophysical and photochemical events in a molecule. In a typical fs-TA experiment, a "pump" laser pulse excites the sample, and a subsequent, time-delayed "probe" pulse monitors the changes in absorption as the molecule relaxes from its excited state. This method allows for the direct observation of excited-state lifetimes, energy transfer processes, and the formation of transient species.
While direct time-resolved spectroscopic studies on pentafluoroethylbenzene are not extensively documented in the reviewed literature, the behavior of structurally similar aromatic and fluorinated molecules provides a strong basis for predicting its photophysical properties. For instance, studies on ethylbenzene (B125841) have utilized femtosecond time-resolved photoelectron imaging to investigate ultrafast internal conversion processes from the S2 to the S1 electronically excited state, revealing decay time constants on the order of tens of femtoseconds. Similarly, research on fluorinated stilbenes has demonstrated how fluorination can significantly alter excited-state dynamics, influencing isomerization pathways and the polarity of excited states.
Based on these analogous systems, it can be postulated that time-resolved spectroscopy of pentafluoroethylbenzene would reveal intricate details about its excited-state dynamics. The high electronegativity of the fluorine atoms is expected to influence the electronic structure and vibrational relaxation pathways of the benzene (B151609) ring. Fs-TA studies could elucidate the rates of intersystem crossing and internal conversion, processes that are fundamental to the photostability and reactivity of the molecule. The following table outlines the key parameters that could be investigated using time-resolved spectroscopy on pentafluoroethylbenzene, based on findings from related compounds.
| Parameter Investigated | Potential Findings for Pentafluoroethylbenzene | Relevant Analogous Compounds |
| Excited-State Lifetime | Determination of the decay times of the singlet (S1) and triplet (T1) excited states. | Ethylbenzene, Fluorinated Stilbenes |
| Internal Conversion (IC) | Measurement of the rate of relaxation between electronic states of the same multiplicity (e.g., S2 → S1). | Ethylbenzene |
| Intersystem Crossing (ISC) | Quantification of the rate of transition between electronic states of different multiplicities (e.g., S1 → T1). | Benzophenone, Tiaprofenic Acid |
| Transient Species Formation | Identification of the formation and decay of transient intermediates, such as radicals or biradicals. | ortho-Methylbenzophenone |
By employing time-resolved techniques, researchers can gain a deeper understanding of the fundamental photochemistry of pentafluoroethylbenzene, which is critical for applications in materials science and photobiology where precise control over molecular excited states is essential.
Hyperspectral Imaging for Spatially Resolved Information
Hyperspectral imaging (HSI) is a powerful, non-destructive analytical technique that integrates conventional imaging and spectroscopy to provide both spatial and spectral information from a sample. daneshyari.com An HSI system collects a "hypercube" of data, where each pixel in the image contains a complete spectrum. This enables the identification and mapping of the distribution of chemical components within a sample based on their unique spectral signatures. ub.edu
The application of HSI in the analysis of fluorinated compounds is a growing area of research, particularly for environmental monitoring and materials science. While specific HSI studies on pentafluoroethylbenzene are not prominent in the available literature, the technique's utility for other organofluorine and aromatic compounds highlights its potential. For example, HSI has been explored for the detection of per- and polyfluoroalkyl substances (PFAS) in the environment, demonstrating its capability to identify and map fluorinated contaminants. rsc.org Furthermore, HSI has been successfully used to analyze the spatial distribution of polycyclic aromatic hydrocarbons (PAHs) in various matrices. researchgate.net
For pentafluoroethylbenzene, hyperspectral imaging could be employed to visualize its distribution in complex mixtures or on surfaces. The characteristic vibrational modes of the C-F bonds and the substituted benzene ring would produce a distinct spectral signature in the infrared region, which could be exploited for its detection and mapping. This would be particularly useful in applications such as:
Materials Science: Assessing the homogeneity of pentafluoroethylbenzene within polymer blends or on coated surfaces.
Environmental Science: Mapping the spatial distribution of pentafluoroethylbenzene contamination in soil or on other surfaces.
Forensic Science: Identifying and visualizing trace amounts of the compound in forensic samples.
The table below outlines the potential applications and expected outcomes of using hyperspectral imaging for the analysis of pentafluoroethylbenzene.
| Application Area | Objective | Expected Outcome |
| Material Science | To assess the uniformity of pentafluoroethylbenzene in composite materials. | A detailed map showing the spatial distribution and concentration gradients of the compound within the material. |
| Environmental Monitoring | To detect and map the presence of pentafluoroethylbenzene contamination on a surface. | Identification of "hotspots" of contamination and visualization of the extent of its spread. |
| Process Chemistry | To monitor the progress of a reaction involving pentafluoroethylbenzene in a heterogeneous system. | Real-time spatial and spectral data on the consumption of the reactant and the formation of products. |
By combining the spatial resolution of imaging with the chemical specificity of spectroscopy, hyperspectral imaging offers a powerful approach for the spatially resolved characterization of pentafluoroethylbenzene in a variety of scientific and industrial contexts.
Computational Chemistry and Theoretical Studies of Pentafluoroethylbenzene
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical methods are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. These calculations provide insights into molecular geometry, stability, and electronic properties. For Pentafluoroethylbenzene, the presence of a highly electronegative pentafluorophenyl group and an ethyl group creates a unique electronic environment. A notable characteristic is that the electronegative fluorine atoms tend to make π-conjugation with the ethyl group ineffective.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying a range of molecular properties.
While comprehensive DFT studies on the intrinsic molecular properties of isolated Pentafluoroethylbenzene are not extensively documented in the reviewed literature, the method has been applied to understand its formation. Specifically, DFT calculations at the B3LYP level of theory have been used to model the reaction pathways for pentafluoroethylation reactions that produce Pentafluoroethylbenzene. These studies provide valuable information about the transition states and intermediates involved in its synthesis.
The table below details the specific parameters used in a DFT study for modeling the synthesis of Pentafluoroethylbenzene.
| Parameter | Specification |
|---|---|
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-31+G(d,p) |
| Additional Basis Set | Lanl2DZ (for Cesium atom) |
| Solvation Model | SMD (Solvation Model based on Density) |
| Solvent | DMF (Dimethylformamide) |
| Software | Gaussian 09 |
This table summarizes the computational details from a study focused on the reaction mechanism for the synthesis of Pentafluoroethylbenzene.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), are known for their high accuracy in determining molecular energies and structures. However, a review of the scientific literature did not yield specific ab initio studies focused on the high-accuracy energetics and structural determination of Pentafluoroethylbenzene.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for conformational analysis, where the different spatial arrangements of a molecule are explored, and for investigating intermolecular interactions in condensed phases. The rotation around the bond connecting the ethyl group to the pentafluorophenyl ring is a key conformational feature of Pentafluoroethylbenzene. Despite the utility of MD for such analyses, dedicated simulation studies investigating the conformational landscape or intermolecular forces of Pentafluoroethylbenzene were not identified in the surveyed literature.
Reaction Mechanism Elucidation via Advanced Computational Modeling
Understanding the step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and developing new synthetic routes. Advanced computational modeling, particularly using DFT, is a primary tool for elucidating these reaction mechanisms.
For Pentafluoroethylbenzene, computational studies have shed light on its formation. The mechanism of pentafluoroethylation reactions has been investigated using DFT at the B3LYP level of theory. These computational models were employed to perform geometry optimizations of the reaction pathways, helping to identify the sequence of bond-making and bond-breaking events that lead to the final product.
Machine Learning and Data-Driven Approaches in Fluorocarbon Design and Prediction
Machine learning (ML) and other data-driven techniques are emerging as powerful tools in chemistry for predicting molecular properties and accelerating the design of new materials. research.google These models are trained on large datasets of known molecules to learn the complex relationships between molecular structure and properties. research.google
In the context of fluorocarbons, ML models are being developed to predict environmentally relevant properties and to aid in the design of novel compounds. research.google However, the application of these data-driven approaches is still a developing field. At present, specific machine learning models or property predictions focused solely on Pentafluoroethylbenzene are not available in the public domain literature. The development of such models relies on the availability of large, high-quality datasets, which may not yet exist for this specific compound. research.google
Advanced Applications of Pentafluoroethylbenzene and Its Derivatives in Materials Science
Development of Thermally Stable Polymeric Materials
The incorporation of pentafluoroethylbenzene derivatives into polymer structures significantly enhances thermal stability, a critical attribute for materials used in demanding aerospace, automotive, and industrial applications. The robustness of these materials stems from the high dissociation energy of the Carbon-Fluorine (C-F) bond, which is approximately 485 kJ/mol. mdpi.com This strong bond imparts superior resistance to thermal degradation compared to conventional Carbon-Hydrogen (C-H) and Carbon-Carbon (C-C) bonds. mdpi.com
Fluorinated polyimides, for instance, demonstrate exceptional thermal performance. Research has shown that these polymers can exhibit excellent thermal stability with minimal weight loss at temperatures below 430°C. researchgate.netmarquette.edu Specific formulations of fluorinated polyimides have achieved glass transition temperatures (Tg) as high as 407°C and 5% weight loss temperatures (T5%) up to 570°C. mdpi.com This resilience allows the materials to maintain their structural and functional integrity in high-temperature environments. mdpi.com Even after 20 minutes of exposure to 510°C, a composite made with a fluorinated polyimide resin showed only a 5.3% weight loss. marquette.edu
Poly(pentafluorostyrene) (PPFS), a homopolymer derived from a pentafluoroethylbenzene-related monomer, is another key example of a thermally stable fluoropolymer. ossila.com Its high fluorine content contributes to its significant heat and chemical resistance. ossila.com The thermal properties of various fluorinated polymers highlight their suitability for high-temperature applications.
Table 1: Thermal Properties of Selected Fluorinated Polymers
| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5%) | Reference |
|---|---|---|---|
| Fluorinated Polyimide (TPPI75) | 407 °C | 570 °C | mdpi.com |
| Fluorinated Polyimide (TPPI50) | 402 °C | 563 °C | mdpi.com |
| Fluorinated Polyimide Composite | 435–455 °C | 554 °C (in air) | marquette.edu |
| Neat Fluorinated Polyimide | Not specified | 524 °C | marquette.edu |
| Poly(pentafluorostyrene) (PPFS) | 80-110 °C | Decomposes at 240 °C | researchgate.netchemicalbook.com |
Role in High-Performance Functional Materials Engineering
Derivatives of pentafluoroethylbenzene serve as versatile platforms for engineering high-performance functional materials, primarily due to the reactivity of the perfluorinated phenyl ring. The fluorine substituents on the polymer backbone can undergo nucleophilic aromatic substitution, allowing for post-polymerization functionalization. ossila.com This capability enables the tailoring of material properties for specific advanced applications, such as in electrochemical systems and separation technologies.
A significant application is the development of membranes for fuel cells and redox flow batteries. ossila.com By starting with poly(pentafluorostyrene), it is possible to achieve 100% sulfonation by first reacting it with a metal sulfide (B99878) (thiolation) and then oxidizing the resulting thiol groups to sulfonic acids. ossila.comresearchgate.net The resulting sulfonated poly(pentafluorostyrene) exhibits a proton conductivity of 35 mS/cm⁻¹ at 160°C, which is an order of magnitude higher than that of Nafion under the same conditions. ossila.com Similarly, PPFS can be modified by introducing phosphorus functional groups for these electrochemical applications. ossila.comacs.org
Beyond electrochemical uses, these polymers are engineered for gas separation membranes. Polypentafluorostyrene has been shown to have much higher gas permeability for gases like CO₂, CH₄, and N₂ compared to other substituted polystyrenes. researchgate.net This enhanced permeability is linked to an increase in the fractional free volume and a decrease in cohesive energy density as the fluorine content in the polymer's repeating unit increases. researchgate.net
The ability to introduce various functional groups via the para-fluoro-thiol reaction or Michaelis-Arbuzov reaction allows for precise control over the material's final properties, making these polymers a cornerstone in the engineering of materials for specialized, high-performance roles. acs.org
Advanced Thin-Film Material Science and Processing
In the realm of thin-film materials, pentafluoroethylbenzene derivatives offer unique surface and dielectric properties that are highly sought after. Poly(pentafluorostyrene) and its copolymers are used to create advanced thin films for applications ranging from protective coatings to active layers in electronic devices. ossila.commdpi.com These polymers can be processed into thin films using techniques like physical vapor deposition (PVD) and chemical vapor deposition (CVD), which allow for precise control over thickness and composition. mdpi.com
The high fluorine content in PPFS leads to low surface energy, which imparts oil and water repellency. ossila.comspecificpolymers.com This characteristic makes it a candidate for creating antifouling and antifogging coatings. ossila.comchemicalbook.com Furthermore, the properties of these thin films can be tuned by creating copolymers. For instance, copolymers of poly(pentafluorostyrene-ran-methyl methacrylate) have been synthesized where the thin-film contact angle and dielectric constant change linearly with the copolymer composition. mdpi.com This tunability is crucial for designing surfaces with specific wettability or electrical characteristics.
A key application of these thin films is as dielectric layers in organic thin-film transistors (OTFTs). mdpi.com The controlled synthesis of PPFS-based copolymers allows for the creation of dielectric layers with tailored properties, which is essential for optimizing the performance of such electronic components. mdpi.com The combination of chemical stability, tunable surface properties, and advantageous electrical characteristics makes these fluorinated polymers highly valuable in advanced thin-film science.
Integration in Next-Generation Electronic Materials and Devices
Fluoropolymers derived from pentafluoroethylbenzene are critical enablers for next-generation electronic and optoelectronic devices. Their value in this sector is primarily due to a combination of excellent thermal stability, chemical resistance, and superior electrical insulating properties, particularly a low dielectric constant (permittivity) and low refractive index. ossila.comdalau.comfluoropolymers.eu
The low dielectric constant of materials like poly(pentafluorostyrene) is essential for high-frequency applications, such as in 5G communications equipment and high-speed data transmission cables. ossila.comdalau.comchemours.com A lower dielectric constant minimizes signal loss and crosstalk, ensuring signal integrity, which is paramount in modern telecommunications and data centers. dalau.com Fluoropolymers are widely used as premier insulation materials for wires and cables and as substrates for printed circuit boards (PCBs) in high-frequency applications. dalau.compolymer-search.com
In microelectronics and semiconductor manufacturing, the high purity and chemical inertness of these fluoropolymers are vital. chemicalbook.comfluoropolymers.eu They can withstand the harsh chemicals used during etching and cleaning processes, protecting sensitive components and ensuring high production yields. dalau.comfluoropolymers.eu
For optoelectronic applications, the low refractive index of PPFS makes it an ideal material for use as a cladding layer in optical waveguides, helping to guide light efficiently. ossila.comspecificpolymers.com The combination of thermal stability and advantageous electrical and optical properties ensures the reliability and enhances the performance of ever-smaller and more powerful electronic devices. fluoropolymers.eu
Table 2: Key Properties of Pentafluoroethylbenzene Derivatives for Electronic Applications
| Property | Value/Characteristic | Application Benefit | Reference |
|---|---|---|---|
| Dielectric Constant | Low | Reduces signal loss in high-frequency applications (e.g., 5G, data cables). | ossila.comdalau.com |
| Refractive Index | Low | Enables use as a cladding layer in optical waveguides for optoelectronics. | ossila.comspecificpolymers.com |
| Thermal Stability | High | Ensures reliability of components that generate significant heat (e.g., high-performance computing). | dalau.com |
| Chemical Resistance | Exceptional | Withstands harsh chemicals in semiconductor manufacturing processes. | dalau.comfluoropolymers.eu |
| Water/Oil Repellency | High | Protects components from moisture; potential for antifouling coatings. | ossila.comdalau.com |
Environmental Chemistry and Degradation Pathways of Pentafluoroethylbenzene
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of Pentafluoroethylbenzene in the environment. The primary mechanisms are photolytic and oxidative processes, which are particularly relevant in the atmosphere and sunlit surface waters.
Photolytic decomposition, or photolysis, is a process where chemical compounds are broken down by photons. For aromatic compounds, this typically involves the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage. While direct photolysis of the highly stable pentafluorophenyl ring is expected to be slow, the presence of the ethyl group may influence its photochemical behavior.
Research on other fluoroaromatic compounds suggests that photolysis can lead to the cleavage of the C-F bond, although this is generally a less favorable pathway compared to reactions involving other substituents. bohrium.com It is more likely that photolytic energy would contribute to reactions involving the ethyl side chain or facilitate reactions with other atmospheric species. The complete mineralization of fluoroaromatics to carbon dioxide and hydrofluoric acid has been observed in the presence of photocatalysts like titanium dioxide (TiO2) under UV irradiation, suggesting a potential degradation pathway in contaminated soils or water under specific conditions. mdpi.comsemanticscholar.org
Table 1: Potential Photolytic Reactions of Pentafluoroethylbenzene
| Reaction Type | Reactants | Potential Products | Environmental Compartment |
| Direct Photolysis | Pentafluoroethylbenzene, UV light | Fragmentation of ethyl group, slow ring cleavage | Atmosphere, Surface Water |
| Photocatalysis | Pentafluoroethylbenzene, TiO₂, UV light | CO₂, HF, smaller fluorinated fragments | Soil, Water |
Oxidative degradation is a major pathway for the transformation of organic compounds in the atmosphere, primarily driven by reactions with hydroxyl radicals (•OH). The reaction of •OH with aromatic compounds can proceed via addition to the aromatic ring or hydrogen abstraction from alkyl side chains.
For Pentafluoroethylbenzene, reaction with •OH is expected to be a significant atmospheric sink. Theoretical studies on ethylbenzene (B125841) indicate that •OH addition to the aromatic ring is a dominant pathway. daneshyari.com However, the presence of five electron-withdrawing fluorine atoms on the benzene (B151609) ring of Pentafluoroethylbenzene would deactivate the ring towards electrophilic attack by •OH radicals. fluorine1.ru Therefore, hydrogen abstraction from the ethyl group is likely to be a more significant initial step in its atmospheric oxidation. This would lead to the formation of a pentafluorophenylethyl radical, which can then react with molecular oxygen to form peroxy radicals, initiating a cascade of reactions that can lead to the formation of acetophenone (B1666503) derivatives and other oxygenated products. tandfonline.comacs.orgresearchgate.netmdpi.com
Biotic Degradation Pathways and Microbial Interactions
The biodegradation of highly fluorinated organic compounds like Pentafluoroethylbenzene presents a significant challenge for microorganisms due to the strength and stability of the carbon-fluorine bond. mdpi.comnih.gov However, microbial communities possess a diverse range of metabolic capabilities and can sometimes adapt to degrade even persistent xenobiotics.
The initial step in the microbial degradation of aromatic compounds often involves oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage. However, the highly fluorinated nature of the pentafluorophenyl ring makes it resistant to electrophilic attack by many common oxygenases. manchester.ac.uk
A more probable biotic degradation strategy for Pentafluoroethylbenzene is through cometabolism . frtr.gov In this process, microorganisms degrading other growth-supporting substrates produce enzymes that can fortuitously transform the recalcitrant compound. For Pentafluoroethylbenzene, enzymes that act on the ethyl side chain are likely candidates for initiating degradation. For instance, monooxygenases could hydroxylate the ethyl group, leading to the formation of pentafluorophenyl-ethanol, which could be further oxidized.
While direct enzymatic cleavage of the C-F bond in aromatic rings is rare, some specialized enzymes, such as certain dioxygenases and dehalogenases, have been shown to catalyze this reaction in other fluorinated compounds. nih.govnih.govresearchgate.net These enzymes often require specific conditions and may not be widespread in the environment.
Table 2: Plausible Enzymatic Reactions in the Biotransformation of Pentafluoroethylbenzene
| Enzyme Class | Proposed Reaction | Initial Product |
| Monooxygenase | Hydroxylation of the ethyl group | 1-(Pentafluorophenyl)ethanol |
| Dioxygenase | Dihydroxylation of the aromatic ring (less likely) | Pentafluoroethyl-cis-dihydrodiol |
| Dehalogenase | Reductive defluorination (speculative) | Tetrafluoroethylbenzene |
The presence of persistent organic pollutants in the environment can exert selective pressure on microbial communities, leading to the evolution of new degradation pathways. rsc.org Microorganisms may adapt to utilize xenobiotic compounds as a carbon or energy source, although this is less likely for highly fluorinated compounds like Pentafluoroethylbenzene. nih.govasm.org
Adaptation could involve the recruitment and modification of existing enzymes to enhance their activity towards the fluorinated substrate. Horizontal gene transfer can also play a role in disseminating the genetic information for degradation pathways among different microbial populations. Fungi, with their powerful extracellular enzymes, may also play a role in the initial breakdown of such recalcitrant compounds. mdpi.comnih.govresearchgate.netresearchgate.net
Characterization and Fate of Environmental Transformation Products
The degradation of Pentafluoroethylbenzene, whether through abiotic or biotic pathways, will result in the formation of various transformation products. The identity and fate of these products are of significant environmental concern, as they may be more mobile, persistent, or toxic than the parent compound.
Based on the predicted degradation pathways, a range of transformation products can be anticipated. Oxidative degradation of the ethyl side chain could lead to the formation of pentafluoroacetophenone and subsequently pentafluorobenzoic acid . Photolytic processes might lead to a complex mixture of smaller fluorinated and non-fluorinated organic compounds.
Microbial transformation of the ethyl group could produce alcohols and ketones, as mentioned earlier. If ring cleavage were to occur, which is considered a difficult step, it could result in the formation of fluorinated aliphatic acids. The ultimate fate of the fluorine atoms is likely the formation of inorganic fluoride (B91410) (F-), which is the most stable form.
Identifying and quantifying these transformation products in environmental samples is challenging and requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comuga.eduresearchgate.netresearchgate.netusgs.gov Due to the lack of specific studies on Pentafluoroethylbenzene, the environmental occurrence and fate of its transformation products remain largely unknown.
Advanced Analytical Techniques for Environmental Monitoring of Perfluorinated Aromatic Compounds
The robust chemical nature and persistence of perfluorinated aromatic compounds (PACs), such as Benzene, ethylpentafluoro-, necessitate sophisticated and highly sensitive analytical methods for their effective monitoring in various environmental matrices. The ultra-trace concentrations at which these compounds often occur demand techniques that can not only detect their presence but also accurately quantify their levels to assess potential environmental risks. The primary analytical challenges include the complexity of environmental samples (e.g., water, soil, air), which can contain a multitude of interfering substances, and the low volatility and potential for matrix effects associated with these compounds. Consequently, advanced chromatographic techniques coupled with mass spectrometry have become the methods of choice for the environmental analysis of PACs.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the cornerstones of modern analytical strategies for these compounds. These techniques offer the requisite selectivity and sensitivity to identify and quantify PACs at environmentally relevant concentrations. The selection of a specific method often depends on the target analyte's physicochemical properties, the environmental matrix being analyzed, and the desired level of sensitivity.
Effective environmental monitoring also relies heavily on meticulous sample preparation to isolate and concentrate the target analytes from the complex sample matrix. Solid-phase extraction (SPE) is a widely employed technique for this purpose, utilizing sorbent materials to selectively retain the compounds of interest while allowing interfering substances to pass through. The choice of sorbent and elution solvents is critical for achieving high recovery rates and minimizing analytical interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For PACs that are amenable to volatilization, GC-MS offers high chromatographic resolution and sensitive detection. In this technique, the sample extract is injected into a heated port, where the compounds are vaporized and carried by an inert gas through a capillary column. The column separates the different compounds based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. For enhanced selectivity, tandem mass spectrometry (GC-MS/MS) can be employed, which further fragments specific ions to create a more unique mass spectral fingerprint, reducing the likelihood of false positives from matrix interferences.
| Parameter | Soil | Water | Air |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | 0.1 - 5 ng/L | 0.001 - 3.5 pg/m³ nih.gov |
| Limit of Quantitation (LOQ) | 0.05 - 2.0 µg/kg | 0.5 - 20 ng/L | 0.005 - 10 pg/m³ |
| Recovery | 75 - 115% | 80 - 120% | Not typically measured |
| Relative Standard Deviation (RSD) | < 15% | < 10% | < 20% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry has emerged as the most prevalent and sensitive technique for the analysis of a wide range of per- and polyfluoroalkyl substances (PFAS), including many PACs. nih.gov This is largely due to its applicability to a broader range of compounds, including those that are non-volatile or thermally labile. In LC-MS/MS, the sample extract is introduced into a liquid mobile phase that carries it through a packed column. The separation of compounds is based on their differential partitioning between the mobile phase and the stationary phase within the column. The eluting compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates ions in the gas phase. These ions are then analyzed by tandem mass spectrometry, providing a high degree of specificity and sensitivity. The use of isotope-labeled internal standards is a common practice in LC-MS/MS methods to compensate for matrix effects and variations in instrument response, thereby improving the accuracy and precision of quantification. nih.gov
| Parameter | Surface Water | Ground Water | Wastewater Effluent |
| Limit of Detection (LOD) | 0.01 - 6.90 ng/L arabjchem.orgnih.gov | 0.02 - 5.13 ng/L nih.gov | 0.01 - 6.90 ng/L nih.gov |
| Limit of Quantitation (LOQ) | 0.04 - 2.2 ng/L arabjchem.org | 0.1 - 20 ng/L | 0.05 - 25 ng/L |
| Recovery | 85 - 110% | 88 - 112% | 70 - 125% |
| Relative Standard Deviation (RSD) | < 10% arabjchem.org | < 10% | < 15% |
High-Resolution Mass Spectrometry (HRMS)
In recent years, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), has gained prominence for the non-targeted and suspect screening analysis of emerging contaminants like PACs. Unlike tandem mass spectrometry, which targets specific precursor-to-product ion transitions, HRMS provides highly accurate mass measurements of all ions present in a sample. This capability allows for the tentative identification of a broader range of compounds for which analytical standards may not be available. By comparing the accurate mass measurements with chemical databases, researchers can propose potential structures for unknown compounds. This is particularly valuable for identifying novel PACs and their transformation products in the environment, expanding our understanding of the full scope of contamination.
| Parameter | Soil | Sediment | Biota |
| Mass Accuracy | < 3 ppm | < 3 ppm | < 5 ppm |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | 0.05 - 2 µg/kg | 0.01 - 1 µg/kg |
| Limit of Quantitation (LOQ) | 0.5 - 20 µg/kg | 0.2 - 10 µg/kg | 0.05 - 5 µg/kg |
| Recovery | 70 - 120% | 65 - 115% | 60 - 130% |
Future Directions and Emerging Research Avenues for Pentafluoroethylbenzene
Integration of Artificial Intelligence and Automation in Fluorocarbon Discovery
Table 1: Potential Applications of AI and Automation in Pentafluoroethylbenzene Research
| Technology | Application Area | Potential Impact on Pentafluoroethylbenzene Research |
|---|---|---|
| Machine Learning | Property Prediction | Rapidly screen virtual libraries of pentafluoroethylbenzene derivatives to identify candidates with desired electronic, optical, or thermal properties. |
| Generative Models | Novel Compound Design | Propose new molecular architectures based on the pentafluoroethylbenzene scaffold that are optimized for specific functions, such as advanced polymer monomers. |
| Autonomous Robots | Synthesis Optimization | Systematically and rapidly vary reaction parameters (temperature, catalysts, solvents) to discover higher-yielding and more efficient synthetic routes. |
| High-Throughput Screening | Application Testing | Automate the evaluation of pentafluoroethylbenzene-based materials in applications like organic electronics or as components in specialty fluids. |
Novel Synthetic Strategies for Tailored Perfluorinated Architectures
While established methods exist for the synthesis of pentafluoroethylbenzene, such as the reaction of hexafluorobenzene (B1203771) with ethylmagnesium bromide, future research will focus on developing more sophisticated and versatile synthetic strategies. chemicalbook.com The goal is to create tailored molecular architectures with precisely controlled properties, using the pentafluoroethylphenyl group as a core building block.
A key area of development is late-stage functionalization. These methods allow for the precise introduction of fluorine-containing groups onto complex molecules in the final steps of a synthesis. nih.gov For pentafluoroethylbenzene, this could involve the selective C-H activation of the ethyl group to install additional functional moieties, creating a new family of specialized chemicals.
Another emerging frontier is defluorinative functionalization, where strong carbon-fluorine (C-F) bonds are selectively cleaved and replaced with other functional groups. nih.gov This approach treats the C-F bond not as an inert feature but as a versatile synthetic handle. nih.gov Applying this to pentafluoroethylbenzene could enable the regioselective replacement of one or more fluorine atoms on the aromatic ring, providing access to tetra-, tri-, and di-fluorinated ethylbenzene (B125841) derivatives that are difficult to obtain through traditional methods. Such strategies would unlock a vast new chemical space for designing materials with fine-tuned electronic and steric properties.
Expanding Applications in Emerging Technologies and Interdisciplinary Fields
The unique combination of a lipophilic ethyl group and a highly electronegative, rigid pentafluorophenyl ring gives pentafluoroethylbenzene distinct properties that make it a candidate for numerous advanced applications. Future research will likely focus on leveraging these properties in emerging technological and interdisciplinary fields.
Advanced Polymers and Materials: The thermal stability and chemical resistance conferred by the fluorinated ring make pentafluoroethylbenzene an attractive monomer or additive for high-performance polymers. Research could explore its incorporation into fluorinated polyurethanes or other polymers for applications requiring robust materials, such as aerospace components or specialty coatings. mdpi.comnih.gov
Organic Electronics: The strong electron-withdrawing nature of the pentafluorophenyl group can significantly influence the electronic properties of organic molecules. Future studies will likely investigate pentafluoroethylbenzene derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), where tuning energy levels is critical for device performance.
Liquid Crystals: The rod-like shape and high polarity of molecules containing the pentafluoroethylphenyl moiety suggest potential applications in liquid crystal technologies. Research may focus on designing new liquid crystalline materials that incorporate this group to achieve specific phase behaviors and electro-optical properties for next-generation displays and sensors.
Agrochemicals and Pharmaceuticals: The introduction of a pentafluorophenyl group can enhance the metabolic stability and membrane permeability of bioactive molecules. While outside the direct scope of industrial chemistry, interdisciplinary research will continue to explore derivatives of pentafluoroethylbenzene as building blocks in the synthesis of new agrochemicals and pharmaceuticals. nih.gov
Fundamental Insights into C-F Bond Reactivity and Design Principles
The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that imparts high thermal and chemical stability to fluorocarbons. nih.govrsc.org However, this stability also presents a significant challenge for chemical synthesis. A major avenue of future research will be dedicated to gaining deeper fundamental insights into the reactivity of the C-F bonds in molecules like pentafluoroethylbenzene.
Although highly polarized, the C-F bond's stability comes from the strong electrostatic attraction between the partially positive carbon and partially negative fluorine atoms. nih.govrsc.org Advanced computational chemistry and spectroscopic techniques will be employed to precisely model and understand the electronic structure of the pentafluorophenyl ring. This will help researchers predict which of the C-F bonds is most susceptible to activation and under what conditions.
This fundamental understanding is crucial for developing novel catalysts and reagents that can selectively cleave a specific C-F bond, a key goal of modern organofluorine chemistry. nih.gov By mastering the principles of C-F bond activation, chemists can design more efficient synthetic routes and create complex molecular architectures that are currently inaccessible. This research will not only advance the utility of pentafluoroethylbenzene but will also contribute to the broader field of fluorocarbon chemistry, enabling the design of next-generation materials with unprecedented control over their molecular structure and function.
| Reactivity | Generally considered inert and non-coordinating. | Requires specialized methods for selective activation and functionalization. |
Q & A
Q. What are the recommended methods for synthesizing benzene, ethylpentafluoro- derivatives, and how do reaction conditions influence yield?
Synthesis typically involves halogen-exchange reactions or fluorination of pre-functionalized benzene derivatives. For example, vapor-phase fluorination using catalysts like cobalt trifluoride (CoF₃) under controlled temperatures (100–300°C) can yield ethylpentafluoro-substituted products. Reaction efficiency depends on stoichiometry, solvent polarity, and temperature gradients . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying purity and structural integrity post-synthesis .
Q. How should researchers characterize the thermodynamic stability of benzene, ethylpentafluoro- in gas-phase studies?
Gas-phase thermochemistry data, including enthalpy of formation (ΔfH°gas) and entropy (ΔrS°), are derived via calorimetry or computational methods like Gaussian-4 (G4) theory. Reference datasets from NIST Standard Reference Data (e.g., enthalpy values for analogous pentafluorophenyl compounds) provide benchmarks for experimental validation . Tabulate results with error margins to account for instrumental variability .
Q. What safety protocols are essential when handling benzene, ethylpentafluoro- derivatives in laboratory settings?
Use impermeable gloves (e.g., nitrile), safety goggles, and respiratory protection if aerosolization occurs. Avoid compressed air for dust clearance; instead, employ HEPA-filtered vacuum systems. Follow EPA Good Laboratory Practices (GLP) for waste disposal and spill containment, ensuring compliance with 29CFR1910/1200 standards .
Advanced Research Questions
Q. How can discrepancies in reported enthalpy values for benzene, ethylpentafluoro- derivatives be resolved?
Discrepancies often arise from methodological differences (e.g., calorimetry vs. computational modeling). Conduct a meta-analysis of existing data (e.g., ΔfusH values from Sabbah et al. vs. Rai et al. ), applying statistical tests (ANOVA) to identify systematic biases. Cross-validate with high-precision techniques like differential scanning calorimetry (DSC) under inert atmospheres .
Q. What experimental design considerations are critical for ecotoxicological studies on benzene, ethylpentafluoro-?
Follow EPA TSCA §4 guidelines for aquatic toxicity testing:
- Use Daphnia magna or algae as model systems, with cell concentration measurements at 24/48-hour intervals.
- Calculate NOEC/LOEC via probit analysis, and generate concentration-effect curves with ≥3 replicates to assess variability.
- Include negative controls and reference items (e.g., PCBTF) to contextualize toxicity thresholds .
Q. How do substituent effects (e.g., ethyl vs. methyl groups) influence the reaction kinetics of benzene, ethylpentafluoro- in nucleophilic aromatic substitution?
Perform kinetic studies under varying solvents (polar aprotic vs. protic) and temperatures. Use stopped-flow spectroscopy to track intermediate formation. Compare rate constants (k) with computational models (DFT) to map electronic effects. For example, ethyl groups may sterically hinder para-substitution, altering regioselectivity .
Q. What strategies mitigate data variability in vapor pressure measurements for benzene, ethylpentafluoro-?
Standardize measurements using static or effusion methods under vacuum. Cross-reference with NIST-compiled datasets (e.g., Evans and Tiley’s vapor pressure tables ). Account for impurities via GC-MS pre-screening and apply Antoine equation corrections for temperature dependencies .
Q. How can computational models improve predictions of benzene, ethylpentafluoro-’s environmental persistence?
Apply quantitative structure-activity relationship (QSAR) models parameterized with octanol-water partition coefficients (log P) and degradation half-lives. Validate against experimental biodegradation data (e.g., OECD 301F) to refine predictive accuracy. Open-access tools like EPI Suite can simulate atmospheric oxidation pathways .
Methodological Resources
- Thermochemical Data : NIST Chemistry WebBook for gas-phase ion energetics and reaction enthalpies .
- Toxicity Testing : EPA TSCA §4 guidelines for study plans, including EC/NOEC calculations and GLP compliance .
- Synthetic Protocols : Peer-reviewed fluorination methodologies with safety and yield optimization details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
